molecular formula C12H9FN2O5 B1195204 [3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate CAS No. 106219-33-4

[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate

Cat. No. B1195204
CAS RN: 106219-33-4
M. Wt: 280.21 g/mol
InChI Key: AHTYDUCWNMCQQP-UHFFFAOYSA-N
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Description

“[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate” is a chemical compound. It is related to sodium, [5- (5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two uracil derivatives of methyl 3- (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1 (2H)-yl)propanoate were synthesized and characterized by elementary analyses, MS, IR and NMR . Another study reported the synthesis of 1,2,4-oxadiazole linked 5-fluorouracil derivatives .


Molecular Structure Analysis

The crystal structures of similar compounds have been determined by means of X-ray diffraction . For example, the crystal structure of (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl furan-2-carboxylate was reported .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate' involves the reaction of 3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenol with phosgene to form the corresponding acid chloride, which is then reacted with sodium bicarbonate to form the hydrogen carbonate salt.", "Starting Materials": [ "3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenol", "Phosgene", "Sodium bicarbonate" ], "Reaction": [ "Step 1: 3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenol is dissolved in anhydrous dichloromethane.", "Step 2: Phosgene is bubbled through the solution at room temperature for 2 hours.", "Step 3: The resulting acid chloride is isolated by filtration and washed with cold dichloromethane.", "Step 4: The acid chloride is dissolved in anhydrous dichloromethane and added dropwise to a solution of sodium bicarbonate in water.", "Step 5: The mixture is stirred at room temperature for 2 hours.", "Step 6: The resulting solid is filtered, washed with water, and dried under vacuum to yield '[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate'." ] }

CAS RN

106219-33-4

Product Name

[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate

Molecular Formula

C12H9FN2O5

Molecular Weight

280.21 g/mol

IUPAC Name

[3-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate

InChI

InChI=1S/C12H9FN2O5/c1-6-8(3-2-4-9(6)20-12(18)19)15-5-7(13)10(16)14-11(15)17/h2-5H,1H3,(H,18,19)(H,14,16,17)

InChI Key

AHTYDUCWNMCQQP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1OC(=O)O)N2C=C(C(=O)NC2=O)F

Canonical SMILES

CC1=C(C=CC=C1OC(=O)O)N2C=C(C(=O)NC2=O)F

synonyms

1-(phenoxycarbonyloxymethyl)-5-fluorouracil
PCMF

Origin of Product

United States

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